Nanaomycin C: A Technical Guide to its Physical and Chemical Properties for Researchers
Nanaomycin C: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of Nanaomycin C, an amide derivative of the Nanaomycin A antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, alongside detailed experimental methodologies and conceptual frameworks for further investigation.
Core Chemical and Physical Properties
Nanaomycin C is a member of the nanaomycin class of antibiotics, which are produced by the bacterium Streptomyces rosa var. notoensis.[1] It is structurally distinguished as an amide of Nanaomycin A.[1] While extensive quantitative data for Nanaomycin C is not widely available in public literature, the following tables summarize the known properties. For comparative purposes, data for the closely related and more extensively studied Nanaomycin A is also included where available.
Table 1: General and Chemical Properties of Nanaomycin C
| Property | Value | Source |
| Chemical Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide | [2][3] |
| Molecular Formula | C₁₆H₁₅NO₅ | [4] |
| Molecular Weight | 301.29 g/mol | [4] |
| CAS Number | 58286-55-8 | [2][4] |
| Canonical SMILES | CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O | [2] |
Table 2: Physical Properties of Nanaomycin C
| Property | Value | Source |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in Methanol. To increase solubility, heating to 37°C and ultrasonication may be employed. | [2] |
| Appearance | No data available | |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |
Table 3: Comparative Physicochemical Properties of Nanaomycin A
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [6] |
| Molecular Weight | 302.28 g/mol | [6] |
| Appearance | Yellow to orange solid powder | [7] |
| Melting Point | 179°C | |
| Boiling Point | 601.5 ± 55.0 °C at 760 mmHg | [7] |
| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH with ultrasonic. | |
| LogP | 2.6 | [7] |
Spectroscopic Data
Experimental Protocols
Due to the limited specific data for Nanaomycin C, this section provides detailed methodologies for key experiments that would be essential for its study, based on established protocols for similar antimicrobial compounds.
Isolation and Purification of Nanaomycins from Streptomyces rosa var. notoensis**
This protocol is a generalized procedure based on the reported isolation of nanaomycins.
Workflow for Nanaomycin Isolation
Caption: Workflow for the isolation and purification of Nanaomycin C.
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Fermentation: Streptomyces rosa var. notoensis is cultured in a suitable broth medium under optimal conditions for antibiotic production.
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Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the nanaomycins into the organic phase.
-
Chromatography: The concentrated organic extract is subjected to silica gel column chromatography.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Nanaomycin C.
-
Purification: Fractions containing the target compound are pooled, and the solvent is evaporated. Further purification may be achieved by repeated chromatography or crystallization.
-
Structural Elucidation: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as Nanaomycin C.
Determination of Minimum Inhibitory Concentration (MIC)
This is a standard protocol for determining the antimicrobial activity of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Preparation of Antimicrobial Agent: A stock solution of Nanaomycin C is prepared in a suitable solvent (e.g., Methanol or DMSO) and then serially diluted in a 96-well microtiter plate with appropriate broth medium.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
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Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
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Determination of MIC: The MIC is determined as the lowest concentration of Nanaomycin C that completely inhibits the visible growth of the microorganism.
Putative Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by Nanaomycin C have not been elucidated, the mechanisms of the closely related Nanaomycins A and K provide a strong basis for a hypothesized mode of action.
Nanaomycin A is known to exert its antimicrobial and anticancer effects through two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Nanaomycin A can be reduced by cellular reductases and then rapidly auto-oxidized, leading to the production of superoxide radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.
-
Inhibition of DNA Methyltransferase 3B (DNMT3B): Nanaomycin A has been shown to selectively inhibit DNMT3B, an enzyme involved in DNA methylation.[8][9][10] Inhibition of this enzyme can lead to the reactivation of silenced tumor suppressor genes.[8][9][10][11]
Nanaomycin K has been shown to inhibit tumor growth and migration by suppressing the phosphorylation of the MAPK signaling pathway and inducing apoptosis via caspase activation.
Given that Nanaomycin C is an amide of Nanaomycin A, it is highly probable that it shares a similar mechanism of action, likely involving the induction of oxidative stress and potential interactions with epigenetic regulatory enzymes.
Hypothesized Signaling Pathway for Nanaomycin C
Caption: A putative signaling pathway for Nanaomycin C's biological activity.
Biological Activities
Nanaomycin C is reported to have biological activities, including antimicrobial effects against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum.[1] However, detailed quantitative data on its potency against a wide range of organisms are limited in the available literature.
Conclusion
Nanaomycin C is a promising antibiotic that warrants further investigation. This technical guide consolidates the currently available information on its physical and chemical properties. A significant lack of specific quantitative data highlights the need for comprehensive experimental characterization of this molecule. The provided experimental protocols and the hypothesized mechanism of action offer a foundational framework for researchers to design and execute further studies to unlock the full therapeutic potential of Nanaomycin C.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, nanaomycin C, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Phytochemical: Nanaomycin C [caps.ncbs.res.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Nanaomycin | C16H14O6 | CID 40586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nanafrocin | quinone-related compound | CAS# 52934-83-5 | InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
